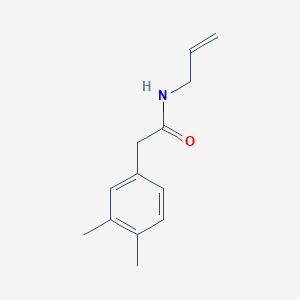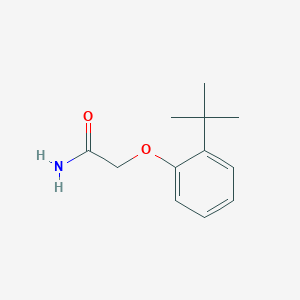![molecular formula C16H18N2O3S2 B4697530 N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide](/img/structure/B4697530.png)
N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide
描述
N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide, also known as A-438079, is a small molecule antagonist that selectively blocks the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which plays a crucial role in the regulation of immune responses, inflammation, and pain. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and chronic pain.
作用机制
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor forms a non-selective cation channel that allows the influx of calcium ions and the efflux of potassium ions, leading to the activation of downstream signaling pathways. N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide selectively binds to the P2X7 receptor and blocks its activation, thereby inhibiting the downstream signaling pathways and the biological effects of the receptor.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the experimental conditions. In immune cells, N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has been shown to inhibit the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and the activation of inflammasomes, which are involved in the regulation of innate immunity. In cancer cells, N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis. In neurons, N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has been shown to protect against neurotoxicity and to improve cognitive function.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has several advantages as a research tool, including its high selectivity and potency for the P2X7 receptor, its low toxicity and good solubility in aqueous solutions. However, N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide also has some limitations, including its poor bioavailability and rapid metabolism in vivo, which may limit its therapeutic applications.
未来方向
There are several future directions for the research on N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide and the P2X7 receptor. One direction is to further investigate the role of the P2X7 receptor in various diseases, such as cancer, neurodegenerative disorders, and chronic pain. Another direction is to develop more potent and selective P2X7 receptor antagonists with improved pharmacokinetic properties and therapeutic potential. Finally, the development of novel drug delivery systems, such as nanoparticles and liposomes, may enhance the bioavailability and efficacy of N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide and other P2X7 receptor antagonists.
科学研究应用
N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has been widely used as a research tool to study the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to inhibit the activation of the P2X7 receptor in immune cells, leading to the suppression of inflammation and the modulation of immune responses. N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has also been used to investigate the role of the P2X7 receptor in cancer progression, neurodegeneration, and chronic pain.
属性
IUPAC Name |
2-ethylsulfanyl-N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-22-15-6-4-3-5-14(15)16(19)18-11-12-7-9-13(10-8-12)23(17,20)21/h3-10H,2,11H2,1H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDJKXHRDBKLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4697463.png)
![1-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4697468.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4697471.png)
![3-(3-methoxypropyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697473.png)
![3-allyl-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697477.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4697489.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-phenoxyacetamide](/img/structure/B4697490.png)



![N-{4-[(dimethylamino)carbonyl]phenyl}-2,3-dimethyl-1,4-dioxo-1,2,3,4-tetrahydro-6-phthalazinecarboxamide](/img/structure/B4697527.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide](/img/structure/B4697541.png)
